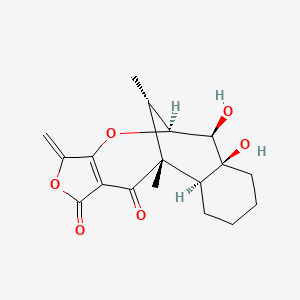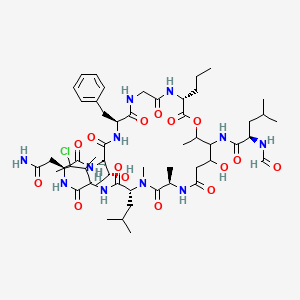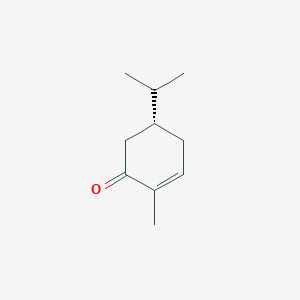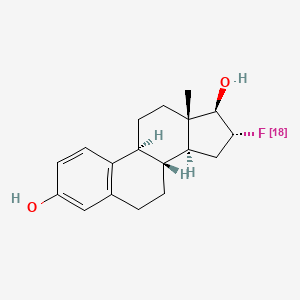
Fluoroestradiol F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an analog of estrogen and is primarily used to detect estrogen receptor-positive breast cancer lesions . This compound has gained significant attention due to its ability to provide non-invasive, in vivo imaging of estrogen receptor expression, which is crucial for the diagnosis and management of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluoroestradiol F-18 involves the incorporation of fluorine-18 into the estradiol molecule. The process typically starts with the production of fluorine-18 from oxygen-18 enriched water using a cyclotron. The fluorine-18 is then converted into a reactive form, such as [18F]fluoride, which is used in nucleophilic substitution reactions to introduce the fluorine atom into the estradiol structure .
Industrial Production Methods: Industrial production of this compound involves automated synthesis modules that ensure high radiochemical purity and yield. The process includes the trapping of [18F]fluoride, elution, and drying stages, followed by the nucleophilic substitution reaction. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity for clinical use .
Chemical Reactions Analysis
Types of Reactions: Fluoroestradiol F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The introduction of the fluorine-18 atom into the estradiol molecule is achieved through a nucleophilic substitution reaction, where a leaving group in the precursor molecule is replaced by the [18F]fluoride ion .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include [18F]fluoride, a precursor molecule with a suitable leaving group, and a phase transfer catalyst. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed: The major product formed from the nucleophilic substitution reaction is this compound, which is then purified and formulated for use in PET imaging .
Scientific Research Applications
Fluoroestradiol F-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a radiotracer to study the behavior of estrogen receptors in various chemical environments. It helps in understanding the binding affinity and specificity of estrogen receptors for different ligands .
Biology: In biology, this compound is used to investigate the distribution and density of estrogen receptors in tissues. This information is crucial for understanding the role of estrogen receptors in various biological processes and diseases .
Medicine: In medicine, this compound is primarily used for the detection and management of estrogen receptor-positive breast cancer. It provides valuable information on the expression of estrogen receptors in tumors, which helps in guiding treatment decisions and monitoring the effectiveness of therapy .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting estrogen receptors. It helps in evaluating the pharmacokinetics and pharmacodynamics of potential drug candidates .
Mechanism of Action
Fluoroestradiol F-18 exerts its effects by binding to estrogen receptors in the nucleus of estrogen receptor-expressing cells. The compound is taken up by cells expressing estrogen receptors, and the radioactive fluorine-18 emits positrons, which are detected by PET imaging. This allows for the visualization of estrogen receptor expression in vivo . The binding of this compound to estrogen receptors is highly specific, making it a valuable tool for assessing the presence and distribution of estrogen receptors in tissues .
Comparison with Similar Compounds
- 18F-moxestrol
- 4-fluoro-11-methoxy-16-18F-fluoroestradiol
Fluoroestradiol F-18 stands out due to its well-established clinical use and extensive research supporting its efficacy and safety in imaging estrogen receptor-positive breast cancer .
Properties
Key on ui mechanism of action |
Estrogen receptor (ER)-positive breast cancers are a subset of breast cancers in which the cancerous tissue expresses estrogen receptors - these receptors provide a useful target for imaging and treatment agents. Fluoroestradiol F-18 is a fluorinated analog of estradiol that binds to estrogen receptors, allowing for PET imaging of lesions. Following exposure in an ER-positive breast cancer cell line (MCF-7), it was found that fluoroestradiol F-18 bound with a Kd of 0.13 ± 0.02 nM, a Bmax of 1901 ± 89 fmol/mg, and a IC50 = 0.085 nM. |
|---|---|
CAS No. |
94153-53-4 |
Molecular Formula |
C18H23FO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1 |
InChI Key |
KDLLNMRYZGUVMA-ZYMZXAKXSA-N |
SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |
Key on ui other cas no. |
94153-53-4 |
Synonyms |
(18F)FES 16 alpha-(18)-fluoro-17 beta-estradiol 16 alpha-fluoroestradiol 16 beta-fluoroestradiol 16-alpha-(18F)fluoro-17beta-estradiol 16-fluoroestradiol 16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled 16-fluoroestradiol, (16alpha,17beta)-isomer 16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled 16alpha-(18F)fluoro-17beta-estradiol F-18 16alpha-fluoroestradiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


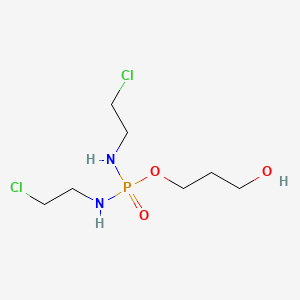
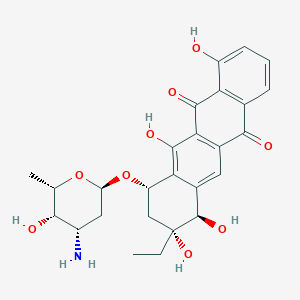
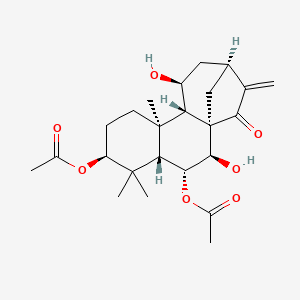
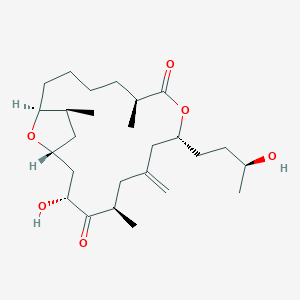
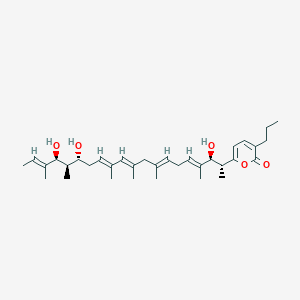

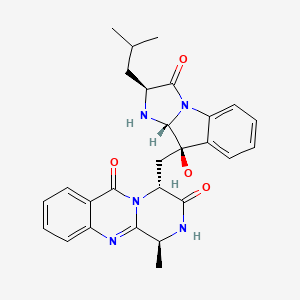
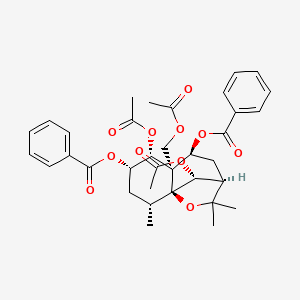


![2-Methyl-4-hydroxy-7-methoxy-5H-[1]benzopyrano[4,3-b]pyridine-5-one](/img/structure/B1248429.png)
